molecular formula C9H10BrNO B13282728 5-Bromo-2-cyclopropoxyaniline

5-Bromo-2-cyclopropoxyaniline

Cat. No.: B13282728
M. Wt: 228.09 g/mol
InChI Key: NCCHAXRSDNAEDS-UHFFFAOYSA-N
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Description

5-Bromo-2-cyclopropoxyaniline is an organic compound with the molecular formula C₉H₁₀BrNO and a molecular weight of 228.09 g/mol . This compound is characterized by a bromine atom attached to the benzene ring and a cyclopropoxy group attached to the aniline nitrogen. It is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-cyclopropoxyaniline typically involves the bromination of 2-cyclopropoxyaniline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, using continuous flow reactors, and employing more efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-cyclopropoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Coupling: Palladium catalysts, such as Pd(PPh₃)₄, in the presence of bases like K₂CO₃ or NaOH.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

    Substitution: Various substituted anilines depending on the nucleophile used.

    Coupling: Biaryl compounds with diverse functional groups.

    Oxidation: Nitrosoaniline or nitroaniline derivatives.

    Reduction: Cyclopropylamine derivatives.

Scientific Research Applications

5-Bromo-2-cyclopropoxyaniline is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyclopropoxyaniline is not extensively documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The bromine atom and cyclopropoxy group may play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-cyclopropoxyaniline is unique due to the presence of both a bromine atom and a cyclopropoxy group, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

5-bromo-2-cyclopropyloxyaniline

InChI

InChI=1S/C9H10BrNO/c10-6-1-4-9(8(11)5-6)12-7-2-3-7/h1,4-5,7H,2-3,11H2

InChI Key

NCCHAXRSDNAEDS-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(C=C2)Br)N

Origin of Product

United States

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